4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine
Overview
Description
4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine is a chemical compound with the molecular formula C19H23NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a biphenyl group attached via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Attachment of the Methoxy Group: The biphenyl intermediate is then reacted with methanol in the presence of a base to form the methoxy derivative.
Formation of the Piperidine Derivative: The final step involves the reaction of the methoxy biphenyl derivative with piperidine under basic conditions to form 4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine: Similar structure but lacks the methylene linker.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: Contains a ketone group instead of the piperidine ring
Uniqueness
4-[([1,1’-Biphenyl]-4-ylmethoxy)methyl]piperidine is unique due to the presence of both the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-[(4-phenylphenyl)methoxymethyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-4-18(5-3-1)19-8-6-16(7-9-19)14-21-15-17-10-12-20-13-11-17/h1-9,17,20H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXDMCZHBCEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.